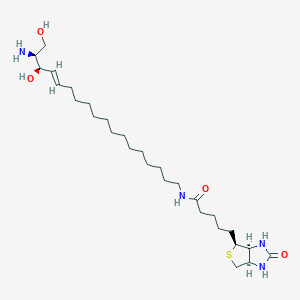
N-ビオチニルD-エリトロ-スフィンゴシン-1-リン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Biotinyl D-erythro-Sphingosine-1-phosphate, also known as N-Biotinyl D-erythro-Sphingosine-1-phosphate, is a useful research compound. Its molecular formula is C₂₈H₅₂N₃O₇PS and its molecular weight is 605.77. The purity is usually 95%.
BenchChem offers high-quality N-Biotinyl D-erythro-Sphingosine-1-phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Biotinyl D-erythro-Sphingosine-1-phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
細胞増殖と生存
S1Pは、細胞増殖および生存を含む多様な細胞プロセスを調節します {svg_1}. それは、血小板由来成長因子(PDGF)に応答してDNA合成を刺激します {svg_2}.
細胞分化と遊走
S1Pは、細胞分化と遊走において重要な役割を果たします {svg_3}. それは、S1P受容体1〜5として知られる5つのGタンパク質共役受容体(GPCR)に対するリガンドとして作用します {svg_4}.
リンパ球トラフィッキングと血管発生
S1Pは、リンパ球トラフィッキング、血管発生、および炎症を含むいくつかの生理学的プロセスにおいて重要な役割を果たします {svg_5}.
細胞内セカンドメッセンジャー
S1Pは、IP3非依存性経路を介して細胞内貯蔵からカルシウムを動員する、推定のセカンドメッセンジャーです {svg_6}. それはホスホリパーゼDを活性化します {svg_7}.
腫瘍細胞の運動性と浸潤性の阻害
S1Pは、腫瘍細胞の走化性運動性と浸潤性を阻害します {svg_8}.
線維芽細胞の成長の刺激
S1Pは、静止状態のSwiss 3T3線維芽細胞の成長を刺激します {svg_9}.
血管新生
ヒト疾患の治療戦略
作用機序
Target of Action
The primary target of N-Biotinyl D-erythro-Sphingosine-1-phosphate (S1P) is the sphingosine-1-phosphate receptor (S1P1) . This receptor is a G-protein-coupled receptor that plays a crucial role in regulating cell survival and apoptosis .
Mode of Action
S1P interacts with its target, the S1P1 receptor, to regulate cell survival and apoptosis. It has been shown that the expression of S1P1 can render cells resistant to apoptosis following growth factor withdrawal . This resistance to apoptosis is associated with an attenuated accumulation of the pro-apoptotic BH3-only protein Bim .
Biochemical Pathways
S1P affects several biochemical pathways. One of the key pathways influenced by S1P is the extracellular signal-regulated kinase (ERK) pathway . S1P1-mediated suppression of Bim accumulation is reversed by blockade of ERK activation . Another pathway influenced by S1P is the phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC) pathway . S1P1-mediated inhibition of caspase-3 cleavage is reversed by inhibition of PI3K and PKC .
Pharmacokinetics
It is known that s1p is a bioactive lipid that is produced in large quantities by several cell types . It is also known that S1P is soluble in methanol or 100% ethanol .
Result of Action
The interaction of S1P with its targets results in several molecular and cellular effects. For instance, S1P1-mediated suppression of Bim and activation of Mcl-1 can lead to resistance to apoptosis . This means that cells expressing S1P1 can survive even in the absence of growth factors .
Action Environment
The action, efficacy, and stability of S1P can be influenced by various environmental factors. For instance, the presence of growth factors can affect the ability of S1P to suppress apoptosis . .
生化学分析
Biochemical Properties
N-Biotinyl D-erythro-Sphingosine-1-phosphate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
N-Biotinyl D-erythro-Sphingosine-1-phosphate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of N-Biotinyl D-erythro-Sphingosine-1-phosphate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Biotinyl D-erythro-Sphingosine-1-phosphate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Biotinyl D-erythro-Sphingosine-1-phosphate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-Biotinyl D-erythro-Sphingosine-1-phosphate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
N-Biotinyl D-erythro-Sphingosine-1-phosphate is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of N-Biotinyl D-erythro-Sphingosine-1-phosphate and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
[(E,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N3O7PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24(32)22(20-38-39(35,36)37)29-26(33)19-16-15-18-25-27-23(21-40-25)30-28(34)31-27/h14,17,22-25,27,32H,2-13,15-16,18-21H2,1H3,(H,29,33)(H2,30,31,34)(H2,35,36,37)/b17-14+/t22?,23-,24+,25-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVSZTHGPGQBCL-KNRYMFASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H](C(COP(=O)(O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N3O7PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747154 |
Source


|
| Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093733-24-4 |
Source


|
| Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
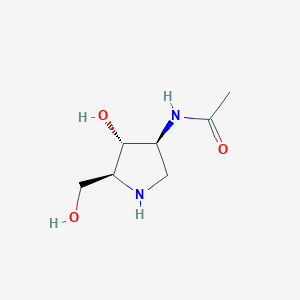
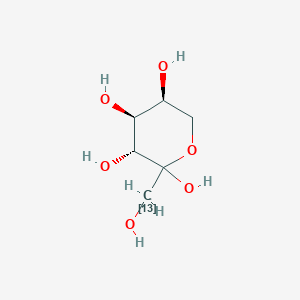
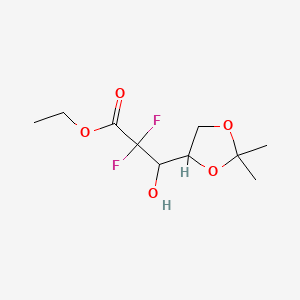
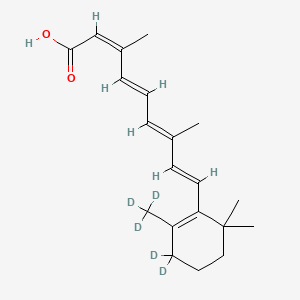
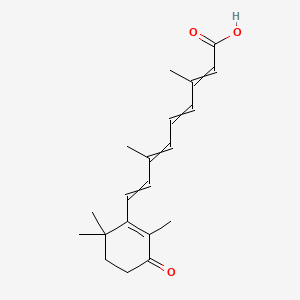
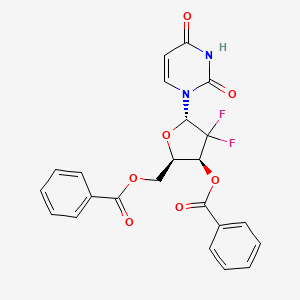
![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)

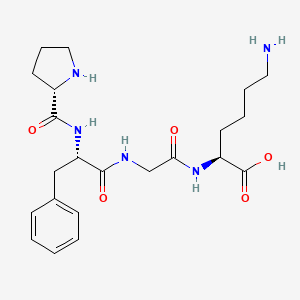
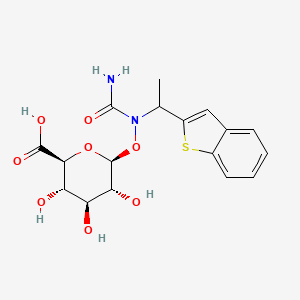
![D-[1-2H]Mannose](/img/structure/B1146200.png)

![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)
